N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide

c-Myc Inhibition Oncology Target Selectivity

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide (CAS 941941-14-6) is a synthetic heterocyclic compound belonging to the pyridazine-benzamide class, with the molecular formula C19H16N4O4 and a molecular weight of 364.36 g/mol. Its architecture combines a 6-methoxypyridazine ring, a para-substituted phenyl linker, and a 3-methyl-4-nitrobenzamide moiety, a structural arrangement that distinguishes it from closely related analogs.

Molecular Formula C19H16N4O4
Molecular Weight 364.361
CAS No. 941941-14-6
Cat. No. B2427197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide
CAS941941-14-6
Molecular FormulaC19H16N4O4
Molecular Weight364.361
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-]
InChIInChI=1S/C19H16N4O4/c1-12-11-14(5-9-17(12)23(25)26)19(24)20-15-6-3-13(4-7-15)16-8-10-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24)
InChIKeyZGIPRFNZPADZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide (CAS 941941-14-6): A Differentiated Pyridazine-Benzamide Scaffold for Targeted Anticancer Research


N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide (CAS 941941-14-6) is a synthetic heterocyclic compound belonging to the pyridazine-benzamide class, with the molecular formula C19H16N4O4 and a molecular weight of 364.36 g/mol . Its architecture combines a 6-methoxypyridazine ring, a para-substituted phenyl linker, and a 3-methyl-4-nitrobenzamide moiety, a structural arrangement that distinguishes it from closely related analogs [1]. The compound has garnered attention primarily for its potential anticancer properties, with mechanistic studies suggesting involvement in the disruption of c-Myc-Max dimerization, a crucial process in cancer cell proliferation, and the induction of G0/G1 cell cycle arrest in leukemia cell models .

Why Generic Pyridazine-Benzamide Substitution Fails: The Critical Role of Methyl and Nitro Positioning in N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide


Substituting N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide with a structurally similar pyridazine-benzamide is not straightforward due to the profound impact of seemingly minor structural variations on target engagement and potency. This specific compound features a 3-methyl-4-nitro substitution pattern on the benzamide ring, a configuration that is distinct from analogs such as CAS 941946-13-0 (which lacks the methyl group) and CAS 941983-60-4 (which lacks the nitro group). These modifications are not merely cosmetic; they can drastically alter the molecule's electron distribution, binding conformation, and metabolic stability. For instance, the presence and exact position of the nitro group are known to influence the compound's ability to act as a bioreductive prodrug or to form key interactions within kinase ATP-binding pockets [1]. Consequently, a generic, structurally similar compound cannot be assumed to replicate the specific biological profile—such as c-Myc-Max dimerization inhibition—observed for CAS 941941-14-6, making precise chemical identity a critical procurement parameter [2].

Quantitative Evidence Guide: Verifiable Differentiation of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide (CAS 941941-14-6) vs. Key Analogs


Differentiated Kinase Targeting: c-Myc Pathway Disruption vs. BRAF V600E Inhibition

A primary point of differentiation lies in the proposed mechanism of action. Data indicates that CAS 941941-14-6 disrupts c-Myc-Max dimerization, a key oncogenic driver, and induces G0/G1 cell cycle arrest in HL60 leukemia cells with an IC50 of approximately 34.8 µM . In contrast, the closely related des-methyl analog CAS 941946-13-0 has been reported to act as a potent BRAF V600E kinase inhibitor, with an IC50 of 5.8 nM, a mechanism not attributed to the target compound [1]. This suggests that the 3-methyl substitution in CAS 941941-14-6 steers its activity away from direct BRAF kinase inhibition and towards a distinct protein-protein interaction target, a critical consideration for researchers focused on c-Myc-driven malignancies.

c-Myc Inhibition Oncology Target Selectivity

Impact of Nitro Group Absence on Antiproliferative Potency

The nitro group is a critical pharmacophore for the anticancer activity of this chemotype. The des-nitro analog CAS 941983-60-4, which retains the 3-methyl group but lacks a nitro substituent, exhibits a markedly different potency profile. While direct, standardized head-to-head comparisons are absent in the literature, aggregated data suggests CAS 941941-14-6 demonstrates specific activity against HL-60 leukemia cells (IC50 ~34.8 µM) , whereas the non-nitrated analog CAS 941983-60-4 is reported with an IC50 of 5.0 µM in a different mechanism (apoptosis induction), likely against distinct cell lines . This indicates that the presence and position of the nitro group are essential for achieving the desired c-Myc-related mechanism and potency profile, making the non-nitrated analog unsuitable for studies targeting this pathway.

Antiproliferative Activity SAR Cancer Cell Lines

Structural and Physicochemical Differentiation from Key Analogs

Even in the absence of head-to-head biological assays, key calculated physicochemical properties provide a basis for differentiation. CAS 941941-14-6 has a molecular weight of 364.36 g/mol and 4 hydrogen bond acceptors, owing to its nitro and methoxy groups . Compared to the non-methylated analog CAS 941946-13-0 (MW 350.33 g/mol) [1] and the non-nitrated analog CAS 941983-60-4 (MW 319.4 g/mol) , the target compound is larger and more polar, features which directly impact membrane permeability, solubility, and binding site compatibility. This differentiation is particularly relevant for medicinal chemists optimizing lead compounds, where a balance between potency and drug-like properties is paramount.

Medicinal Chemistry Physicochemical Properties Drug Design

Application Scenarios for N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide (CAS 941941-14-6) Driven by Verified Differentiation


Investigating c-Myc-Driven Oncogenic Mechanisms in Leukemia Models

Given its evidence for disrupting c-Myc-Max dimerization and inducing G0/G1 arrest in HL-60 leukemia cells, this compound is the appropriate chemical probe for studying c-Myc-dependent transcriptional addiction in hematological malignancies. Its distinct mechanism differentiates it from other pyridazine-benzamide analogs that target kinases like BRAF, ensuring the observed biological effect can be more directly linked to c-Myc pathway modulation .

Structure-Activity Relationship (SAR) Studies on Nitrobenzamide Pharmacophores

The compound's unique 3-methyl-4-nitro substitution pattern makes it an essential reference standard in SAR campaigns focused on optimizing the potency and selectivity of nitrobenzamide-based anticancer agents. Its direct comparison with the des-methyl (CAS 941946-13-0) and des-nitro (CAS 941983-60-4) analogs allows medicinal chemists to deconvolute the contributions of each functional group to biological activity and physicochemical properties [1].

Development of Bioreductive Prodrug Strategies

The presence of the 4-nitro group is a classic trigger for bioreductive activation in hypoxic tumor microenvironments. Researchers can utilize this compound to explore hypoxia-selective drug delivery or activation strategies, where the nitro group's reduction is key. This application scenario is not supported by its non-nitrated analogs, which lack this critical functional handle .

Chemical Probe for Protein-Protein Interaction (PPI) Inhibition

Unlike many kinase inhibitors, the proposed mechanism of this compound involves disrupting a protein-protein interaction (c-Myc-Max). This positions it as a valuable tool compound for assay development and validation in PPI inhibition research, a challenging but high-value area in drug discovery. Its procurement over kinase-targeting analogs is essential for maintaining target specificity in such assays .

Quote Request

Request a Quote for N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.